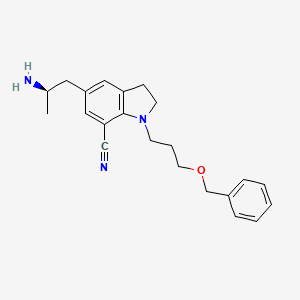

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile (R-5-APPI-7-CN) is a novel compound with a variety of potential applications in the field of scientific research. It is a synthetic compound with a complex structure and has a wide range of properties, such as its ability to act as a potent inhibitor of cyclooxygenase-2 (COX-2) enzymes and its ability to modulate the activity of other enzymes and proteins. R-5-APPI-7-CN has been used in a variety of laboratory experiments, including those involving cancer cell lines, and has demonstrated a variety of biochemical and physiological effects. In

科学的研究の応用

Synthesis Techniques

A scaleable synthetic route was developed for (2R)-[3-(2-Aminopropyl)-1H-indol-7-yloxy]-N,N-diethylacetamide, a key intermediate for AJ-9677, a potent and selective human and rat β3-adrenergic receptor agonist. This route starts from 7-benzyloxy-1H-indole and includes steps such as reaction with the indole Grignard reagent, N-protection, hydrogenation, and alkylation to yield the final product with high enantiomeric excess (Harada et al., 2004)[https://consensus.app/papers/process-development-scaleable-route-harada/c6840c87f09f53528fddb3f6be1c9ed7/?utm_source=chatgpt].

Another approach for accessing N,N-diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide, involving chiral pool synthesis, resolution of diastereomers, and crystallization-induced dynamic resolution (CIDR), explores different synthetic strategies for the construction of the chiral amine side chain and functionalization of aromatic starting materials (Ikunaka et al., 2007)[https://consensus.app/papers/nndiethylr32aminopropyl1hindol7yloxyacetamide-ikunaka/f2fab5d80dc950b1883eb60618eb5d72/?utm_source=chatgpt].

Biological Evaluation

Compounds derived from indoline and carbonitrile frameworks have been synthesized and evaluated for various biological activities. For instance, a one-pot multicomponent synthesis yielded novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile with potent anticancer activities against several human cancer cell lines, highlighting the therapeutic potential of these compounds (Radwan et al., 2020)[https://consensus.app/papers/onepot-multicomponent-synthesis-cytotoxic-evaluation-radwan/c8496477c3e0527fb1a14fe6113cb4cb/?utm_source=chatgpt].

Computational and Surface Studies

N-hydrospiro-chromeno-carbonitriles were synthesized and tested as corrosion inhibitors for mild steel in acidic media. Experimental and computational studies showed that these compounds act as mixed-type corrosion inhibitors with high efficiency, demonstrating the potential of indoline-carbonitrile derivatives in industrial applications (Quadri et al., 2021)[https://consensus.app/papers/chromenocarbonitriles-corrosion-inhibitors-mild-steel-quadri/f976464f7b845cbabb94483ce82070eb/?utm_source=chatgpt].

作用機序

Target of Action

The compound, also known as 5-[(2R)-2-AMINOPROPYL]-2,3-DIHYDRO-1-[3-(PHENYLMETHOXY)PROPYL]-1H-INDOLE-7-CARBONITRILE, is an intermediate of Silodosin . Silodosin is an α1a-adrenoceptor antagonist , which suggests that the primary target of this compound is likely the α1a-adrenoceptor. The α1a-adrenoceptor plays a crucial role in the contraction of smooth muscle, particularly in the prostate and bladder neck, which is involved in the regulation of urinary flow .

Mode of Action

As an antagonist of the α1a-adrenoceptor, this compound would be expected to bind to these receptors, preventing their activation by endogenous catecholamines such as norepinephrine. This inhibition of receptor activation would result in relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow .

Biochemical Pathways

The action of this compound on the α1a-adrenoceptor would affect the adrenergic signaling pathway. By blocking the activation of the α1a-adrenoceptor, it would inhibit the associated G-protein coupled receptor signaling, leading to decreased intracellular calcium levels and resulting in smooth muscle relaxation .

Pharmacokinetics

Given its role as an intermediate in the synthesis of silodosin, it may share some pharmacokinetic properties with this drug .

Result of Action

The molecular and cellular effects of this compound’s action would be the relaxation of smooth muscle in the prostate and bladder neck. This would result in an improvement in urinary flow, potentially providing relief from symptoms of conditions like benign prostatic hyperplasia .

特性

IUPAC Name |

5-[(2R)-2-aminopropyl]-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFDLYCEXANTHE-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432615 |

Source

|

| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile | |

CAS RN |

459868-73-6 |

Source

|

| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)